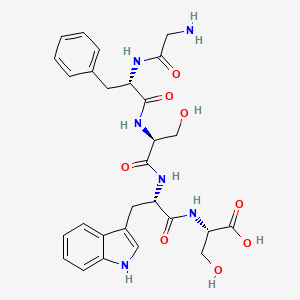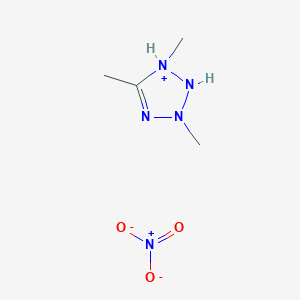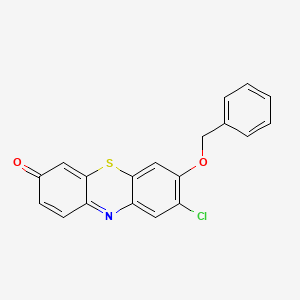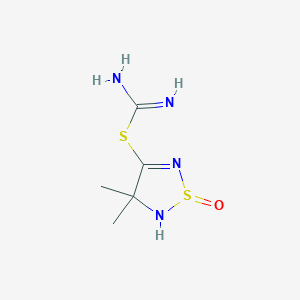![molecular formula C21H14F2N4O B14211181 Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-12-4](/img/structure/B14211181.png)
Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by the presence of a benzamide moiety linked to a triazole ring, which is further substituted with difluorophenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,5-difluoroaniline. This reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamide compounds with various functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. The triazole ring and difluorophenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: A structurally similar compound with difluorophenyl and fluorobenzamide moieties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- stands out due to the presence of the triazole ring, which imparts unique chemical and biological properties
Propiedades
Número CAS |
830336-12-4 |
|---|---|
Fórmula molecular |
C21H14F2N4O |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-[2-(2,5-difluorophenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C21H14F2N4O/c22-16-11-12-17(23)18(13-16)27-25-19(14-7-3-1-4-8-14)20(26-27)24-21(28)15-9-5-2-6-10-15/h1-13H,(H,24,26,28) |
Clave InChI |
KONBENOHQDJISW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)


![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)


